Emerging research suggests that 2-Azidoacetyl Chloride might hold promise for other scientific applications, including:
2-Azidoacetyl Chloride is an organic compound with the chemical formula C₂H₂ClN₃O. It features a chloro group attached to an acetamide structure, with an azido functional group (-N₃) that imparts unique reactivity. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to participate in various
2-Azidoacetyl chloride is a potentially hazardous compound. Here are some safety concerns:
Research indicates that 2-Azidoacetyl Chloride exhibits biological activity, particularly in the context of drug development. Its azido group can facilitate the formation of bioactive compounds through click chemistry, enabling the targeted delivery of therapeutic agents. Additionally, studies have shown that derivatives of 2-Azidoacetyl Chloride can interact with biological macromolecules, enhancing their potential as pharmaceuticals.
The synthesis of 2-Azidoacetyl Chloride can be achieved through various methods:
2-Azidoacetyl Chloride is utilized in various fields:
Several compounds share structural or functional similarities with 2-Azidoacetyl Chloride. Here are some notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Azidoacetic Acid | -COOH + -N₃ | Directly involved in synthesis of azides |
| Chloroacetic Acid | -COOH + -Cl | Used as a precursor for acyl chlorides |
| Azidomethyl Ketone | -C(=O)-CH₂-N₃ | Exhibits different reactivity patterns |
| 2-Azidopropionic Acid | -COOH + -N₃ | Similar reactivity but different steric properties |
The uniqueness of 2-Azidoacetyl Chloride lies in its specific combination of a chloro group and an azide, which allows it to function effectively in both nucleophilic substitution and click chemistry reactions. Its versatility makes it a valuable compound in synthetic organic chemistry and drug development.
2-Azidoacetyl chloride is systematically identified by its IUPAC name, 2-azidoacetyl chloride, with the CAS registry number 30426-58-5. Its molecular formula is C₂H₂ClN₃O, comprising a central carbon atom bonded to an acyl chloride group (C=O–Cl), an azide group (–N₃), and a methyl group. The compound’s structure is represented by the SMILES notation C(C(=O)Cl)N=[N+]=[N-], which reflects the connectivity of the acyl chloride and azide functionalities.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 119.51 g/mol | |
| InChI Key | SUHXTVABLHHRST-UHFFFAOYSA-N | |
| Canonical SMILES | C(C(=O)Cl)N=[N+]=[N-] |
While direct X-ray crystallographic data for 2-azidoacetyl chloride are not explicitly reported in the literature, analogous azido-containing compounds provide insights into its likely geometry. For example, 2-azido-N-(4-methylphenyl)acetamide forms hydrogen-bonded chains in the solid state, with azide groups adopting linear geometries (N–N–C–C torsion angles near 180°). Such structural motifs suggest that 2-azidoacetyl chloride may exhibit similar bonding patterns, including:
Theoretical studies on related azidoacetyl derivatives highlight conformational preferences. For instance, 2-azidoacetic acid derivatives often adopt s-trans conformations in solution, as shown by NOE (nuclear Overhauser effect) and LIS (lanthanide-induced shift) simulations. Computational methods such as DFT (density functional theory) further reveal that the azide group’s orientation relative to the acyl chloride moiety is critical for reactivity. While specific 2D (e.g., NMR) and 3D (e.g., X-ray) data for 2-azidoacetyl chloride are limited, these studies underscore the importance of conformational analysis in predicting its behavior in synthetic and biological systems.